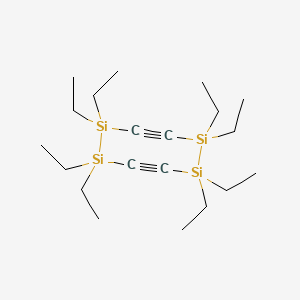
1,1,2,2,5,5,6,6-Octaethyl-3,4,7,8-tetradehydro-1,2,5,6-tetrahydro-1,2,5,6-tetrasilocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne is a unique organosilicon compound characterized by its cyclic structure and multiple ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne typically involves the reaction of silacycloalkanes with ethyl-substituted silanes under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired cyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which 1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne exerts its effects involves interactions with various molecular targets. The compound’s cyclic structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The pathways involved in these interactions are still under investigation, but they may include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2,5,5,6,6-Octaethyl-3,4,7,8-tetradehydro-1,2,5,6-tetrahydro-1,2,5,6-tetrasilocine: Similar in structure but with different electronic properties.
1,2,5,6-Tetrasilacycloocta-3,7-diyne: Lacks the ethyl substitutions, resulting in different reactivity and applications.
Uniqueness
1,1,2,2,5,5,6,6-Octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne is unique due to its multiple ethyl groups, which enhance its stability and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
135020-33-6 |
|---|---|
Fórmula molecular |
C20H40Si4 |
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
1,1,2,2,5,5,6,6-octaethyl-1,2,5,6-tetrasilacycloocta-3,7-diyne |
InChI |
InChI=1S/C20H40Si4/c1-9-21(10-2)17-18-23(13-5,14-6)24(15-7,16-8)20-19-22(21,11-3)12-4/h9-16H2,1-8H3 |
Clave InChI |
LQYQMXQJUXKONI-UHFFFAOYSA-N |
SMILES canónico |
CC[Si]1(C#C[Si]([Si](C#C[Si]1(CC)CC)(CC)CC)(CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


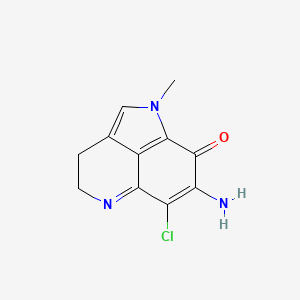
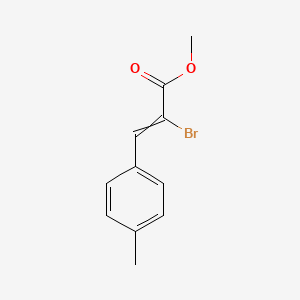
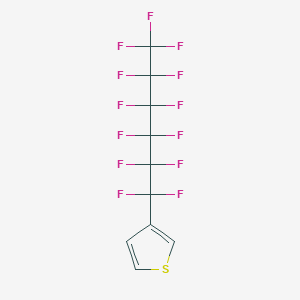
![Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14277005.png)
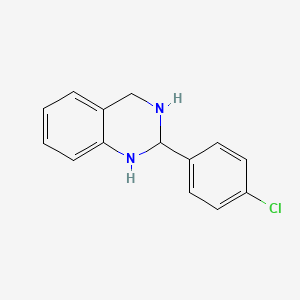
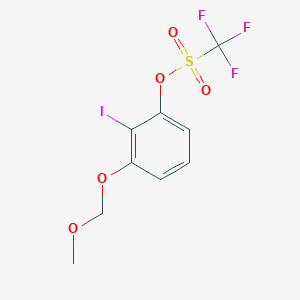
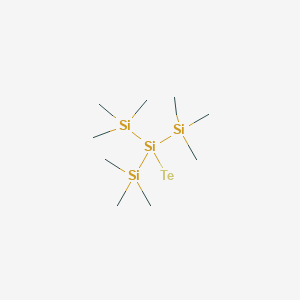


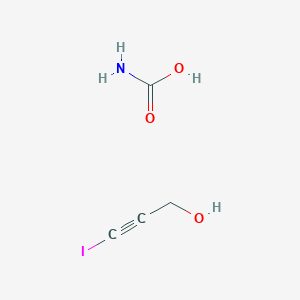
![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)


![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
